molecular formula C8H5F2N3O2 B1418736 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1160246-20-7

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Número de catálogo: B1418736
Número CAS: 1160246-20-7
Peso molecular: 213.14 g/mol
Clave InChI: DHJIMIJRRHBMOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Classification Within Pyrazolopyrimidine Derivatives

The structural classification of this compound within the broader family of pyrazolopyrimidine derivatives reveals its position as a highly functionalized member of this important chemical class. Pyrazolo[1,5-a]pyrimidines belong to the category of fused nitrogen-containing heterocycles that combine pyrazole and pyrimidine ring systems through shared nitrogen atoms. This particular structural motif represents one of several possible fusion patterns between pyrazole and pyrimidine rings, with the [1,5-a] designation indicating the specific connectivity pattern where the pyrazole nitrogen at position 1 connects to the pyrimidine carbon at position 5a.

The fundamental pyrazolo[1,5-a]pyrimidine core structure consists of a rigid, planar bicyclic system that provides a stable framework for various chemical modifications. This scaffold is characterized by its aromatic character and the presence of multiple nitrogen atoms that can participate in coordination chemistry and hydrogen bonding interactions. The specific positioning of nitrogen atoms within the fused ring system creates distinct electronic environments that influence both the reactivity and the physical properties of derivatives based on this core structure. The planarity and rigidity of the system contribute to its utility as a building block for more complex molecular architectures.

Within the broader classification system for pyrazolopyrimidine derivatives, compounds can be categorized based on their fusion patterns, substitution patterns, and functional group arrangements. The major categories include pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[4,3-e]pyrimidines, each representing different fusion geometries and electronic properties. The [1,5-a] fusion pattern, as exemplified by this compound, creates a specific arrangement where the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5a, resulting in a distinct molecular geometry and electronic distribution.

The substitution pattern analysis reveals that this compound belongs to the disubstituted category within pyrazolo[1,5-a]pyrimidine derivatives. The presence of substituents at both position 6 and position 7 of the fused ring system creates a compound with enhanced structural complexity compared to monosubstituted or unsubstituted variants. This substitution pattern is particularly significant because it introduces functional groups at adjacent positions on the pyrimidine ring portion of the fused system, creating potential for intramolecular interactions and distinctive reactivity profiles. The carboxylic acid group at position 6 and the difluoromethyl group at position 7 represent complementary functionalities that can participate in different types of chemical interactions.

Table 1: Structural Comparison of Pyrazolopyrimidine Derivatives

Compound Type Fusion Pattern Core Formula Substitution Sites Electronic Character
Pyrazolo[1,5-a]pyrimidine 1,5-a C₆H₅N₃ Positions 2,3,5,6,7 Electron-rich nitrogen system
Pyrazolo[3,4-d]pyrimidine 3,4-d C₅H₄N₄ Positions 1,4,6 Higher nitrogen content
Pyrazolo[4,3-e]pyrimidine 4,3-e C₅H₄N₄ Positions 1,3,7 Asymmetric nitrogen distribution
This compound 1,5-a C₈H₅F₂N₃O₂ Positions 6,7 Electron-withdrawing substitution

The electronic properties of this compound are significantly influenced by its substitution pattern and the nature of the functional groups present. The difluoromethyl group at position 7 acts as an electron-withdrawing substituent due to the high electronegativity of fluorine atoms, while the carboxylic acid group at position 6 similarly withdraws electron density from the ring system through both inductive and resonance effects. This combination of electron-withdrawing groups creates a compound with reduced electron density compared to the parent pyrazolo[1,5-a]pyrimidine system, potentially affecting its reactivity toward electrophilic and nucleophilic reagents.

Historical Context of Difluoromethyl-Substituted Heterocycles

The historical development of difluoromethyl-substituted heterocycles represents a significant evolution in synthetic organic chemistry, driven by the recognition of fluorine's unique properties and the growing demand for fluorinated compounds in various applications. The incorporation of difluoromethyl groups into heterocyclic systems emerged as chemists sought to exploit the distinctive characteristics of the CF₂H moiety, which serves as a lipophilic hydrogen bond donor and can function as an isostere for thiol, hydroxyl, and amide groups. This historical progression reflects the broader trend toward fluorinated organic compounds that began in earnest during the mid-20th century and has continued to accelerate in recent decades.

The early investigations into difluoromethyl-substituted heterocycles were constrained by limited synthetic methodologies and the challenges associated with introducing difluoromethyl groups into complex molecular frameworks. Initial approaches relied on harsh reaction conditions and specialized reagents that limited the scope and applicability of difluoromethylation reactions. The development of more efficient and selective methods for difluoromethyl group installation has been a driving force in expanding the chemical space available to researchers working with fluorinated heterocycles. The progression from early, low-yielding methods to modern, high-efficiency synthetic protocols represents a significant advancement in synthetic chemistry.

The specific development of difluoromethyl-substituted pyrazolopyrimidines emerged from the convergence of heterocyclic chemistry and fluorine chemistry research programs. The recognition that pyrazolopyrimidine scaffolds could serve as versatile platforms for chemical modification, combined with the unique properties imparted by difluoromethyl substitution, led to increased research activity in this area. The synthesis of compounds like this compound represents the culmination of decades of methodological development in both heterocyclic synthesis and fluorination chemistry.

Modern synthetic approaches to difluoromethyl-substituted heterocycles have been revolutionized by the development of new reagents and catalytic systems that enable direct C-H difluoromethylation reactions. Recent advances include organophotocatalytic methods that utilize oxygen as a green oxidant, eliminating the need for pre-functionalization of substrates, metals, and additives. These modern methodologies have made it possible to access difluoromethylated heterocycles through operationally straightforward procedures that deliver products in moderate to excellent yields. The development of visible-light-induced difluoromethylation reactions and other photocatalytic approaches represents a particularly significant advancement in the field.

Table 2: Historical Timeline of Difluoromethylation Method Development

Time Period Methodology Key Characteristics Limitations Representative Reagents
1960s-1980s Early thermal methods Harsh conditions, low yields Limited scope, harsh conditions CF₂HBr, CF₂HI
1990s-2000s Metal-catalyzed approaches Improved selectivity Metal contamination, cost Copper and palladium catalysts
2010s Radical-based methods Mild conditions, broad scope Radical selectivity issues Zn(SO₂CF₂H)₂
2015-2020 Photocatalytic methods Green conditions, O₂ oxidant Light source requirements Organic photocatalysts
2020-Present Advanced photocatalysis High efficiency, functional tolerance Equipment dependency Covalent organic frameworks

The evolution of synthetic methodologies has been accompanied by an increased understanding of the structure-property relationships in difluoromethyl-substituted heterocycles. The recognition that difluoromethyl groups can significantly alter the electronic properties, lipophilicity, and hydrogen bonding characteristics of heterocyclic compounds has driven continued research into new synthetic methods and applications. The development of structure-activity relationship studies has provided insights into how the position and environment of difluoromethyl substitution affects the overall properties of heterocyclic compounds.

The recent emergence of multi-component synthetic strategies and microwave-assisted methodologies has further expanded the synthetic accessibility of difluoromethyl-substituted pyrazolopyrimidines. These modern approaches often combine multiple bond-forming reactions in a single operation, reducing the number of synthetic steps required and improving overall efficiency. The development of green chemistry approaches, including solvent-free reactions and the use of renewable reagents, reflects the continuing evolution of synthetic methodology toward more sustainable practices.

Propiedades

IUPAC Name

7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJIMIJRRHBMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182022
Record name 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-20-7
Record name 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C₉H₆F₂N₄O₂
  • Molecular Weight: 214.16 g/mol
  • CAS Number: 1160246-20-7

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity: Several derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzymatic Inhibition: These compounds often act as inhibitors of key enzymes involved in metabolic pathways, such as phospholipases and kinases.
  • Neurological Effects: Some studies suggest potential psychopharmacological properties, impacting neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored through various studies. The presence of the difluoromethyl group is critical for enhancing biological activity. Modifications at different positions of the pyrazolo ring can lead to significant changes in potency and selectivity.

Key Findings from SAR Studies:

  • Fluorination: The introduction of fluorine atoms generally increases lipophilicity and metabolic stability.
  • Substituent Variability: Different substituents at the 6-carboxylic position can modulate the compound's inhibitory potency against target enzymes.
  • Binding Affinity: The electronic nature of substituents influences binding affinity to active sites on target proteins.

Case Study 1: Anticancer Activity

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, showed promising results against HeLa and MCF-7 cancer cell lines. The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundHeLa12.4
This compoundMCF-715.8

Case Study 2: Enzyme Inhibition

Inhibitory assays conducted on NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D), a critical enzyme in lipid metabolism, revealed that this compound acts as a potent inhibitor with an IC50 value of approximately 72 nM. This highlights its potential for therapeutic applications in metabolic disorders.

EnzymeCompoundIC50 (nM)
NAPE-PLDThis compound72

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits promising anticancer properties. It has been studied for its ability to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound may inhibit tumor cell proliferation by modulating signaling pathways critical for cell growth and survival.
Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These values suggest significant cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated efficacy against various bacterial strains. This antimicrobial activity is attributed to the ability of the compound to interact with microbial targets, leading to cell death .

Study on Anticancer Activity

A study conducted on the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives highlighted the compound's ability to induce apoptosis in cancer cells. The study utilized multiple cell lines and found that the compound effectively reduced cell viability in a dose-dependent manner.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may act as an inhibitor of specific kinases involved in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other pyrazolo derivatives was performed:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHigh (IC50: 12.5 µM)ModerateYes
Related Compound AModerate (IC50: 25 µM)HighNo
Related Compound BLow (IC50: >50 µM)ModerateYes

This table illustrates that while several compounds exhibit varying degrees of activity, this compound stands out for its potent anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The pyrazolo[1,5-a]pyrimidine scaffold is highly tunable, with substituents significantly influencing physicochemical and biological properties. Key comparisons include:

Fluorinated Derivatives
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the ring system, as demonstrated in Suzuki-Miyaura coupling syntheses .
Carboxylic Acid vs. Ester Derivatives
  • Ethyl 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 29274-18-8): The ester group reduces polarity, likely decreasing water solubility compared to the carboxylic acid form. This compound serves as a synthetic intermediate for further functionalization .
Dimethyl and Amino Derivatives
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 1394003-86-1): Methyl groups at the 5- and 7-positions increase hydrophobicity, which may limit bioavailability .
Tumor Imaging with 18F-Labeled Derivatives

Radiolabeled pyrazolo[1,5-a]pyrimidine derivatives, such as [18F]3 and [18F]4, demonstrate improved tumor uptake in mice when polar groups (e.g., hydroxyl, carboxyl) are introduced. This suggests that the carboxylic acid group in the target compound could enhance pharmacokinetics for positron emission tomography (PET) imaging .

Antimicrobial Activity

Data Tables

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-CF2H, 6-COOH ~214 (calculated) Potential solubility enhancement
Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 7-oxo, 6-COOEt 207.19 Synthetic intermediate
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Ethyl Ester 3-CN, 7-CH3, 6-COOEt 230.22 Steric bulk for binding studies
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid 5,7-CH3, 3-COOH 195.19 Hydrophobicity limits solubility
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives 7-CF3 Varies Enhanced metabolic stability
18F-Labeled Derivatives (e.g., [18F]3, [18F]4) Polar groups (hydroxyl, carboxyl) ~300–350 PET imaging agents

Métodos De Preparación

Key Synthetic Route

The synthesis of this compound typically involves:

  • Starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate.
  • Coupling this intermediate with 2-(difluoromethyl)-1H-benzimidazole in the presence of tetraethylammonium chloride and potassium carbonate to produce an ethyl ester intermediate bearing the difluoromethyl group at position 7 (compound 13 in referenced work) with high yield (~89%).
  • Subsequent hydrolysis of the ester group using lithium hydroxide to yield the corresponding carboxylic acid (compound 39), achieving yields around 98%.

Reaction Conditions and Reagents

Step Reagents/Conditions Outcome/Yield Notes
Coupling with difluoromethyl benzimidazole Tetraethylammonium chloride, K2CO3, solvent (not specified) Ethyl ester intermediate (13), 89% yield Key step to introduce difluoromethyl substituent at position 7
Ester hydrolysis Lithium hydroxide, aqueous conditions Carboxylic acid (39), 98% yield Mild hydrolysis to preserve functional groups

Alternative Functional Group Transformations

  • Reduction of ester to alcohol using sodium borohydride (yield ~99%) followed by oxidation to aldehyde with Dess–Martin periodinane (yield ~46%) has been employed in related pyrazolo[1,5-a]pyrimidine derivatives, enabling further functionalization via reductive amination.
  • Reductive amination with amines in the presence of sodium triacetoxyborohydride allows the introduction of diverse substituents at position 5 or 6 of the core, facilitating structure-activity relationship (SAR) studies.

Mechanistic and Synthetic Insights

  • The introduction of the difluoromethyl group at position 7 is crucial due to its electron-withdrawing nature, which influences biological activity and physicochemical properties.
  • The high yields in coupling and hydrolysis steps suggest optimized reaction conditions, including choice of base, solvent, and temperature.
  • The ester intermediate serves as a versatile precursor for further derivatization, including amide formation or reduction to alcohols, expanding the chemical space around the pyrazolo[1,5-a]pyrimidine core.

Representative Data Table of Synthetic Steps

Compound No. Description Reaction Type Reagents/Conditions Yield (%) Reference
13 Ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Coupling Tetraethylammonium chloride, K2CO3 89
39 5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Ester hydrolysis Lithium hydroxide, aqueous 98
2 Alcohol intermediate (reduction product) Ester reduction Sodium borohydride 99
3 Aldehyde intermediate (oxidation product) Alcohol oxidation Dess–Martin periodinane 46
4, 10 Amine-substituted derivatives Reductive amination Sodium triacetoxyborohydride, amines 63–84

Summary of Research Findings

  • The synthetic strategy for this compound is well-established, relying on coupling reactions to introduce the difluoromethyl substituent and hydrolysis to reveal the carboxylic acid functionality.
  • The choice of reagents such as lithium hydroxide for hydrolysis and sodium borohydride for reduction ensures high yields and functional group tolerance.
  • These methods allow for the generation of a library of derivatives for biological screening, as the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, especially in kinase inhibition and other enzyme targets.
  • The synthetic routes are adaptable, enabling further modifications at various positions on the core to optimize activity and selectivity.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) exhibits characteristic splitting patterns in ¹H NMR (doublet of triplets, δ ~5.5–6.5 ppm) and ¹³C NMR (quartet due to J coupling with fluorine, δ ~110–120 ppm). The pyrimidine ring protons appear as distinct singlets (δ ~6.8–8.0 ppm) .
  • IR Spectroscopy : The carboxylic acid moiety shows a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). Fluorine-related vibrations (~1100–1250 cm⁻¹) are also observable .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C₉H₆F₂N₄O₂). A deviation >2 ppm suggests impurities or incorrect assignment .

What role does the difluoromethyl group play in modulating the compound’s reactivity and stability?

Q. Basic Research Focus

  • Electron-Withdrawing Effect : The -CF₂H group increases electrophilicity at position 7, facilitating nucleophilic substitution or cross-coupling reactions.
  • Metabolic Stability : Fluorination reduces susceptibility to oxidative degradation, enhancing bioavailability in pharmacological studies .
  • Steric Effects : The bulk of the difluoromethyl group can hinder reactions at adjacent positions, influencing regioselectivity .

How can regioselectivity challenges during functionalization at position 7 be addressed?

Q. Advanced Research Focus

  • Directed Metalation : Use directing groups (e.g., amides) to guide metalation at position 7. For example, Pd-catalyzed C-H activation with pivaloyl-protected amines .
  • Computational Modeling : DFT calculations predict electron density distribution, identifying reactive sites. Studies on similar pyrazolo-pyrimidines show higher Fukui indices at position 7, supporting selective functionalization .
  • Protection/Deprotection Strategies : Temporarily protect the carboxylic acid group to avoid unwanted side reactions during fluorination .

How do structural analogs (e.g., methyl or cyano derivatives) compare in biological activity?

Q. Advanced Research Focus

  • SAR Studies : Replacing -CF₂H with -CH₃ or -CN alters binding affinity. For example, ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate shows enhanced kinase inhibition compared to methyl derivatives due to stronger electron-withdrawing effects .
  • Pharmacokinetics : Difluoromethyl derivatives exhibit longer half-lives in vivo compared to non-fluorinated analogs, as shown in rodent models .

How can discrepancies in reported reaction yields be resolved?

Q. Advanced Research Focus

  • Controlled Replication : Standardize solvents (e.g., DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and purification methods (column chromatography vs. recrystallization). For instance, yields for pyrazolo-pyrimidine carboxamides vary by 10–15% depending on recrystallization solvents .
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., dehalogenated intermediates) that reduce yields. Adjusting reaction time or temperature minimizes these .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases). The carboxylic acid group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Assess binding stability over time. Studies on pyrazolo[1,5-a]pyrimidine carboxamides reveal that fluorinated derivatives maintain tighter binding due to reduced conformational flexibility .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The carboxylic acid group is prone to decarboxylation at acidic pH .
  • Plasma Stability Assays : Exposure to human plasma at 37°C for 24 hours, followed by LC-MS quantification. Fluorination typically enhances stability, with <10% degradation observed in similar compounds .

How can green chemistry principles be applied to its synthesis?

Q. Advanced Research Focus

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity.
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce heavy metal waste .
  • Microwave Synthesis : Reduces reaction time and energy consumption by 50–70% for pyrazolo-pyrimidine derivatives .

What safety protocols are critical during handling?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. The compound may cause irritation, as noted in safety data for analogs .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile fluorinated byproducts .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Fluorinated compounds require separate collection due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.